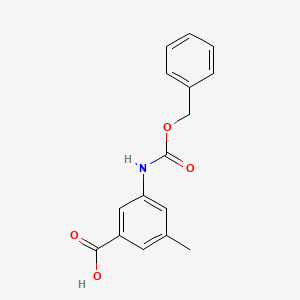

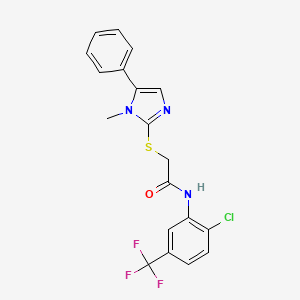

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

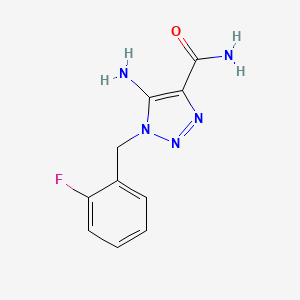

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Difluoro-S-benzyl-3-methylsulfonylpyrrolidine or DFBMSP. The purpose of

Aplicaciones Científicas De Investigación

Chemical Synthesis and Cyclization

Trifluoromethanesulfonic acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines, showcasing the role of sulfonamide groups in the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Synthesis of Tetrahydropyridine Derivatives

A study demonstrates the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, with sulfonated pyrrolidine formed using terminal alkyne as the substrate (An & Wu, 2017).

Formation of Arylsulfonylpyrrolidines

A mild, acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to new 1-(arylsulfonyl)pyrrolidines, serving as a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Synthesis of 4-(Trifluoromethyl)pyrrolidines

Research demonstrates the synthesis of new 4-(trifluoromethyl)pyrrolidines containing various functional groups, achieved through 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide (Markitanov et al., 2016).

Electropolymerization Applications

Ionic liquids like N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate are investigated as electropolymerization media for poly(3-methylthiophene), indicating their potential in hybrid supercapacitors (Biso et al., 2008).

Polymer Chemistry

A study presents the synthesis of new fluorinated polyamides containing pyridine and sulfone moieties, showcasing the relevance of sulfone groups in polymer chemistry (Liu et al., 2013).

Molecular Dynamics and Ionic Liquids

An experimental and molecular dynamics study on pyridinium-based ionic liquids reveals insights into their thermodynamic and transport properties, highlighting their significance in molecular interactions and material science (Cadena et al., 2006).

Protecting Groups in Organic Synthesis

The use of sulfonamide groups as protecting agents for various organic compounds, including lactams and imides, illustrates their utility in organic synthesis and chemical modifications (Petit et al., 2014).

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)8-2-3-10(12)11(13)6-8/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWYBRWQODTSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2432490.png)

![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)

amine hydrochloride](/img/structure/B2432499.png)